![molecular formula C9H12ClNO B13027216 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazinehydrochloride is a heterocyclic compound belonging to the oxazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazinehydrochloride can be synthesized through a reaction involving 3-methyl-4-aminophenol and ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid. The reaction is typically carried out at a temperature of 80-85°C for 4-5 hours, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazinehydrochloride are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the reaction conditions are optimized for larger batches.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction may produce hydroxy-derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma.
Medicine: It exhibits antiviral activity against herpes simplex virus types 1 and 2.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazinehydrochloride is not fully understood. it is proposed to exert its effects through:
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Inhibiting Cell Proliferation: Preventing the growth and division of cancer cells.
Suppressing Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.
Inhibiting Topoisomerase II: Blocking the activity of an enzyme essential for DNA replication.
Comparison with Similar Compounds
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazinehydrochloride can be compared with other similar compounds in the oxazine family:
Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: Similar in structure but with different functional groups, leading to varied biological activities.
Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: Another derivative with distinct properties and applications.
These comparisons highlight the uniqueness of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazinehydrochloride in terms of its specific chemical structure and biological activities.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-10-6-7-11-9-5-3-2-4-8(9)10;/h2-5H,6-7H2,1H3;1H |
InChI Key |
QJMNFPFIXQZDFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
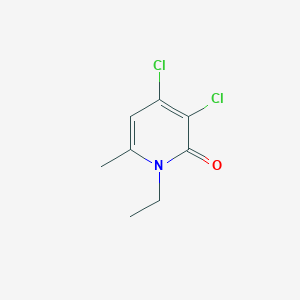
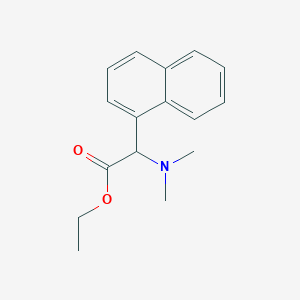
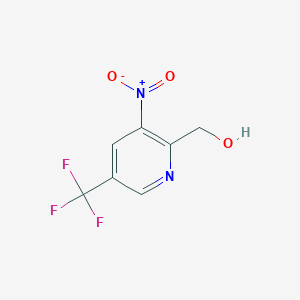
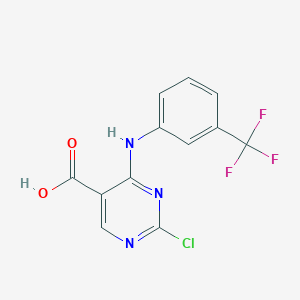
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)

![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)

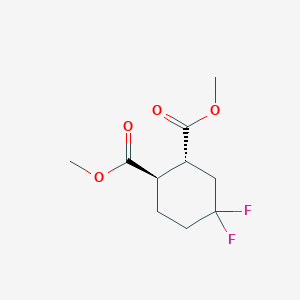
![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)

![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)
![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)
